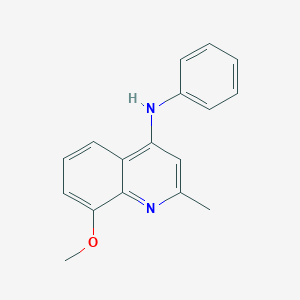

![molecular formula C20H26N4O B5538324 3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)

3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of pyrazole derivatives, a group of compounds known for a wide range of biological and chemical properties.

Synthesis Analysis

- The synthesis of pyrazole derivatives often involves a multi-step process, incorporating elements like isoxazole carboxamides and pyrazole carboxylates. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which could potentially relate to similar methods used for synthesizing our target compound (Martins et al., 2002).

Molecular Structure Analysis

- Pyrazole derivatives like our compound often exhibit complex molecular structures. For example, Kumara et al. (2018) characterized a novel pyrazole derivative, revealing a complex crystal and molecular structure stabilized by intermolecular hydrogen bonds (Kumara et al., 2018).

Chemical Reactions and Properties

- Pyrazole derivatives can undergo various chemical reactions, forming different isomers and by-products. McLaughlin et al. (2016) discussed the synthesis of pyrazole-5-carboxamide isomers, highlighting the complexity of reactions involving such compounds (McLaughlin et al., 2016).

Physical Properties Analysis

- The physical properties of pyrazole derivatives can vary significantly. Kumara et al. (2018) noted the thermally stable nature of a related pyrazole compound, which could be a relevant point for our compound (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Diversity

Research has demonstrated innovative synthetic pathways and the structural diversity of pyrazole derivatives. For instance, García-López, Herranz, and Alonso (1979) detailed the synthesis of bromomethylpyrazole nucleosides displaying significant cytostatic activity against HeLa cell cultures, illustrating the compound's potential in medicinal chemistry applications (García-López, Herranz, & Alonso, 1979). Martins et al. (2002) explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the structural diversity achievable through innovative synthetic strategies (Martins et al., 2002).

Coordination Chemistry

Cheng et al. (2017) reported on d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showcasing the application of pyrazole derivatives in the design of coordination polymers with potential applications in material science and catalysis (Cheng et al., 2017).

Medicinal Chemistry

Hassan et al. (2014) and Hassan et al. (2021) demonstrated the synthesis, characterization, and cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, presenting their potential as anticancer agents with significant efficacy against various cancer cell lines, underscoring the compound's relevance in developing novel anticancer therapies (Hassan et al., 2014); (Hassan et al., 2021).

Agrochemistry

In the realm of agrochemicals, Zhao et al. (2017) explored novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives for their nematocidal activity, presenting a promising avenue for the development of new agrochemical agents targeting nematodes (Zhao et al., 2017).

Eigenschaften

IUPAC Name |

2-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-5-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-13(2)10-16-11-18(24(4)23-16)20(25)21-9-8-15-12-22-19-14(3)6-5-7-17(15)19/h5-7,11-13,22H,8-10H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKBZCAGFYGNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C3=CC(=NN3C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)

![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)

![2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)